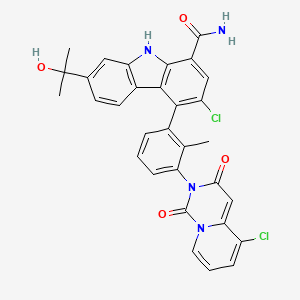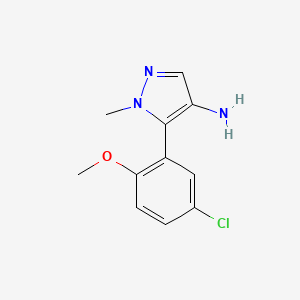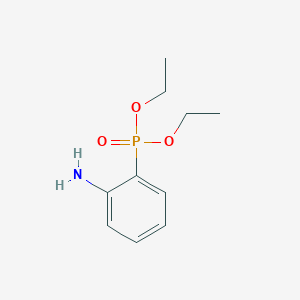
Diethyl (2-aminophenyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (2-aminophenyl)phosphonate is an organic compound that features a benzene ring substituted with a diethoxyphosphinyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (2-aminophenyl)phosphonate typically involves the reaction of diethyl phosphite with an appropriate benzene derivative. One common method is the Michael addition of diethyl phosphite to a benzene ring substituted with an electron-withdrawing group, followed by amination. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the diethyl phosphite, facilitating its nucleophilic attack on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Diethyl (2-aminophenyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the diethoxyphosphinyl group to a phosphine.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of amides or sulfonamides .
Scientific Research Applications
Diethyl (2-aminophenyl)phosphonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of phosphine ligands for catalysis.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to new therapeutic agents.
Industry: It is used in the development of materials with specific properties, such as flame retardants and plasticizers
Mechanism of Action
The mechanism of action of Diethyl (2-aminophenyl)phosphonate involves its interaction with various molecular targets. The diethoxyphosphinyl group can act as a ligand, coordinating with metal centers in catalytic processes. The amine group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
2-(Diphenylphosphino)benzenamine: Similar structure but with phenyl groups instead of ethoxy groups.
2-(Diisopropylphosphino)benzenamine: Similar structure but with isopropyl groups instead of ethoxy groups.
2-(Dimethylphosphino)benzenamine: Similar structure but with methyl groups instead of ethoxy groups
Uniqueness
Diethyl (2-aminophenyl)phosphonate is unique due to the presence of the diethoxyphosphinyl group, which imparts specific electronic and steric properties. This makes it particularly useful in applications requiring precise control over reactivity and coordination chemistry.
Properties
Molecular Formula |
C10H16NO3P |
|---|---|
Molecular Weight |
229.21 g/mol |
IUPAC Name |
2-diethoxyphosphorylaniline |
InChI |
InChI=1S/C10H16NO3P/c1-3-13-15(12,14-4-2)10-8-6-5-7-9(10)11/h5-8H,3-4,11H2,1-2H3 |
InChI Key |
KTXOAHBYEAIQHH-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1N)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


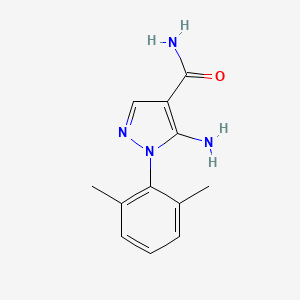
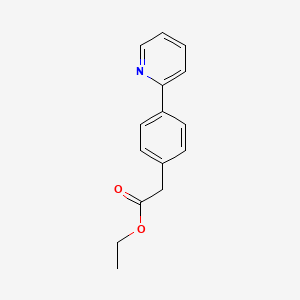
![7-(4-Methoxyphenyl)-5,6,8,9-tetrahydrodibenzo[c,h]xanthen-14-ium tetra-fluoroborate](/img/structure/B8630877.png)
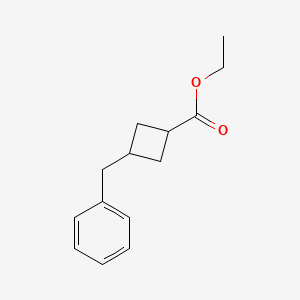

![4-Nitro-1-[(propan-2-yl)sulfanyl]-2-(trifluoromethyl)benzene](/img/structure/B8630920.png)
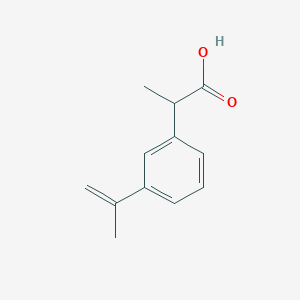
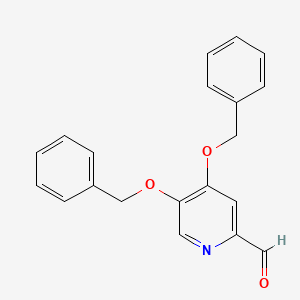
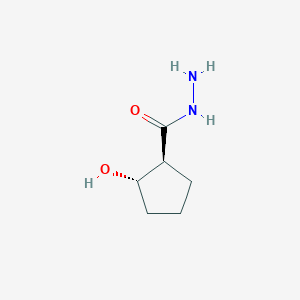
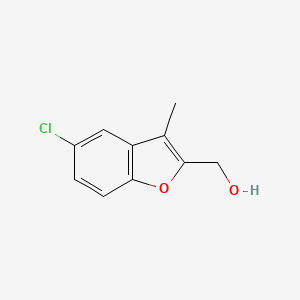
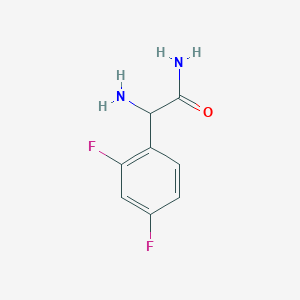
![2-(4-Methyl-thiophen-2-yl)-[1,3,2]dioxaborinane](/img/structure/B8630963.png)
